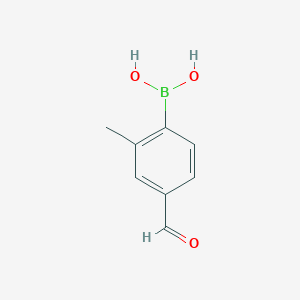

4-Formyl-2-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHODDYPZMCLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438832 | |

| Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156428-81-8 | |

| Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-2-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Formyl-2-methylphenylboronic acid CAS 156428-81-8 properties

An In-depth Technical Guide to 4-Formyl-2-methylphenylboronic acid (CAS 156428-81-8)

Authored by a Senior Application Scientist

Introduction: A Bifunctional Linchpin in Modern Synthesis

This compound is an organoboron compound that has emerged as a highly valuable and versatile building block for synthetic chemists. Its structure is distinguished by the presence of two key functional groups on a phenyl ring: a boronic acid [-B(OH)₂] and a formyl [-CHO] group, ortho-substituted with a methyl group. This unique arrangement provides dual reactivity, enabling sequential and orthogonal chemical transformations.

The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for carbon-carbon bond formation.[1][2] This functionality allows for the construction of complex biaryl systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Concurrently, the electrophilic aldehyde group offers a gateway to a vast array of chemical modifications, including reductive amination, Wittig reactions, and oxidations/reductions.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, reactivity, and practical applications of this important synthetic intermediate.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 156428-81-8 | [1][5][6] |

| Molecular Formula | C₈H₉BO₃ | [5][6] |

| Molecular Weight | 163.97 g/mol | [5][6] |

| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | [5] |

| Synonyms | 2-Methyl-4-formylphenylboronic acid | [7] |

| Appearance | Light Brown Solid | [7] |

| Melting Point | 140 - 143 °C | [7] |

| Boiling Point | 357.7 ± 52.0 °C (Predicted) | [7] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 7.42 ± 0.58 (Predicted) | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) |[7] |

The structure of the molecule, with its ortho-methyl and para-formyl substitution relative to the boronic acid, dictates its steric and electronic properties, influencing its reactivity in cross-coupling and other reactions.

Reactivity and Synthetic Utility

The power of this compound lies in its capacity for selective, stepwise functionalization.

The Boronic Acid Moiety: A Gateway to Biaryls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls, styrenes, and conjugated dienes.[8] In this reaction, the boronic acid serves as the organometallic coupling partner, reacting with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9] The presence of functional groups like aldehydes is well-tolerated, making this reagent particularly useful.[3]

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]

The Formyl Moiety: A Versatile Electrophilic Handle

The aldehyde group provides a secondary reaction site for extensive molecular diversification. Its key transformations include:

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction to form a new C-N bond, a critical transformation in medicinal chemistry.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.

-

Oxidation: Conversion to a carboxylic acid, introducing a new acidic functional group.

-

Reduction: Conversion to a primary alcohol, providing a site for further functionalization (e.g., ether or ester formation).

-

Condensation Reactions: Participation in aldol or Knoevenagel condensations to form larger, more complex structures.[2]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the coupling of this compound with a generic aryl bromide. The causality behind each experimental choice is explained to ensure reproducibility and success.

Objective: Synthesis of 4'-Substituted-3-methylbiphenyl-4-carbaldehyde

Materials & Reagents:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv.)

-

Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2.0 - 3.0 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Reaction Setup & Inerting (Causality: Catalyst Protection):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.), and base (e.g., K₂CO₃, 2.5 equiv.).

-

Rationale: Palladium(0) catalysts, which are the active species, are sensitive to atmospheric oxygen.[8] Flame-drying the glassware removes adsorbed water, and performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst oxidation and ensure high catalytic turnover.

-

-

Solvent Addition & Degassing (Causality: Oxygen Removal):

-

Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water). The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent (aryl bromide).

-

Rationale: Even with an inert gas headspace, dissolved oxygen in the solvents can poison the catalyst. Degassing (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is a mandatory step for ensuring reaction efficiency and reproducibility. The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base.[10]

-

-

Reaction Execution (Causality: Thermal Activation):

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reactant is consumed (typically 4-12 hours).

-

Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.

-

-

Work-up & Extraction (Causality: Product Isolation):

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers.

-

Rationale: This standard aqueous work-up separates the desired organic product from the inorganic base, salts, and residual boronic acid species. Multiple extractions ensure quantitative recovery of the product.

-

-

Drying & Filtration (Causality: Water Removal):

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Residual water in the organic phase can interfere with purification and characterization. Anhydrous salts bind water, which is then removed by filtration.

-

-

Purification (Causality: Purity Assurance):

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Column chromatography separates the target biaryl product from unreacted starting materials, catalyst residues, and reaction byproducts, yielding the pure compound for characterization and subsequent use. The choice of eluent is determined by the polarity of the product, as assessed by TLC.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C.[7][12] It is sensitive to moisture.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound, CAS 156428-81-8, is a powerful and versatile reagent in the toolbox of the modern synthetic chemist. Its bifunctional nature allows for the strategic and efficient construction of complex molecular architectures. By leveraging the well-established reactivity of the boronic acid in Suzuki-Miyaura coupling and the diverse transformational capacity of the formyl group, researchers in drug discovery and materials science can readily access novel compounds with high precision and control. Adherence to robust, mechanistically-grounded protocols is key to unlocking the full synthetic potential of this valuable building block.

References

- 4-Formylphenylboronic acid - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlbLTJS12le5KGtylgEEMfc-APqmuPiM6kCDkBdjcsm1mRsTh_Cq0GU_CHwRCBay5Zh_GVzO3LJH0dsO4Vk3N3jFiGmlG5acHoMeiO7sYB1cwSv_wVEA5_0mS6DGLCs6l1_MmTMr_yBVNHHXLr7I8a7ME1]

- This compound | C8H9BO3 | CID 10374759 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10374759]

- CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- - CymitQuimica. [URL: https://www.cymitquimica.com/base/cas/156428-81-8]

- This compound | CAS 156428-81-8 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-formyl-2-methylphenylboronic-acid-156428-81-8]

- Exploring Applications: 4-Formylphenylboronic Acid in Organic Synthesis - Hopax Fine Chemicals. [URL: https://www.hopaxfc.com/en/applications-of-4-formylphenylboronic-acid-in-organic-synthesis/]

- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42451440.htm]

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0106-1188.html]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/393622]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/assets/msdsa/69794.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/431958]

- 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_87199-17-5_1HNMR.htm]

- Suzuki-Miyaura Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/root/organic-reactions/common-name-reactions/suzuki-miyaura-coupling]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/assets/msdsa/97103.pdf]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]

- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v83p0045]

- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid - Parathem. [URL: https://www.parathem.com/news/mastering-suzuki-coupling-a-guide-to-4-methylphenylboronic-acid-135541571.html]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M1126_EN.pdf]

Sources

- 1. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

4-Formyl-2-methylphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 4-Formyl-2-methylphenylboronic Acid: Synthesis, Application, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a bifunctional reagent of significant interest in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthetic pathways, and its pivotal role as a building block, particularly in palladium-catalyzed cross-coupling reactions. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure both accuracy and practical utility in a laboratory setting.

Compound Profile and Physicochemical Properties

This compound is a substituted arylboronic acid distinguished by the presence of both a boronic acid moiety and a formyl (aldehyde) group. This dual functionality is the cornerstone of its synthetic versatility, allowing for sequential or orthogonal chemical transformations. The boronic acid group serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, while the aldehyde group is amenable to a wide range of classical transformations, including reductive amination, oxidation, and olefination.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BO₃ | [1][2][3] |

| Molecular Weight | 163.97 g/mol | [1][2][3][4] |

| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | [1] |

| CAS Number | 156428-81-8 | [1][2] |

| Appearance | Light brown solid | [3] |

| Melting Point | 140 - 143 °C | [3] |

| Canonical SMILES | B(C1=C(C=C(C=C1)C=O)C)(O)O | [1] |

Synthesis and Purification Strategies

The synthesis of arylboronic acids, including this compound, typically begins with a corresponding haloaromatic precursor. The most common strategies involve organometallic intermediates, such as Grignard or organolithium reagents, which are subsequently trapped with a borate ester.

A representative synthetic pathway starts from 4-bromo-2-methylbenzaldehyde. A critical consideration in this synthesis is the reactivity of the aldehyde group, which is incompatible with the highly nucleophilic organometallic intermediates. Therefore, the aldehyde must first be protected, commonly as an acetal.

Synthetic Workflow Rationale:

-

Protection: The aldehyde is converted to a diethyl acetal. This transformation replaces the reactive C=O bond with a stable C(OR)₂ group, rendering it inert to the subsequent Grignard or organolithium reagent formation.

-

Organometallic Formation: The aryl bromide is converted to an organometallic species. This can be achieved via reaction with magnesium (Grignard formation) or an organolithium reagent like n-butyllithium at low temperatures. This step inverts the polarity of the carbon atom, making it nucleophilic.[5][6]

-

Borylation: The nucleophilic aryl species reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily accepts the aryl nucleophile. This reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions.[6]

-

Hydrolysis (Deprotection & Work-up): An acidic aqueous work-up serves two purposes. First, it hydrolyzes the borate ester intermediate to the desired boronic acid. Second, it cleaves the acetal protecting group, regenerating the formyl functionality.[5]

Caption: General workflow for synthesizing this compound.

Purification of the final product is crucial. Crude formylphenylboronic acids can be purified by dissolving the material in an aqueous base (e.g., KOH), washing with an organic solvent like methyl t-butyl ether (MTBE) to remove non-acidic impurities, and then re-precipitating the pure boronic acid by adding acid.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forging C(sp²)-C(sp²) bonds.[7][8] this compound is an excellent substrate for these reactions, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and electronic materials.[9][10]

Mechanism Overview: The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.[11][12]

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-formyl-2-methylphenyl moiety) to the Pd(II) center, displacing the halide.[8][12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative coupling between this compound and an aryl bromide.

Self-Validation and Causality:

-

Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. Performing the reaction under an inert gas (Argon or Nitrogen) is critical for catalytic turnover.[12]

-

Degassed Solvents: Solvents are degassed to remove dissolved oxygen, further protecting the catalyst.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact reaction efficiency.[8]

-

Ligand: Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity to promote the desired coupling.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Atmosphere Control: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the aryl bromide.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

-

Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[3]

-

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its bifunctional nature, combining the robust reactivity of a boronic acid in cross-coupling with the diverse transformational capacity of an aldehyde, provides an efficient platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction protocols, particularly for the Suzuki-Miyaura coupling, is essential for its effective application in the fields of drug discovery, materials science, and academic research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374759, this compound. PubChem. Retrieved from [Link]

-

Wikipedia. (2023, May 29). 4-Formylphenylboronic acid. In Wikipedia. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). (4-Formyl-2-methylphenyl)boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57497264, 4-Formyl-2-methoxyphenylboronic acid. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Boronic Acids: The Significance of 4-Formylphenylboronic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications: 4-Formylphenylboronic Acid in Organic Synthesis. Retrieved from [Link]

-

Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3309. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Hyla, A. S., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(11), 2831. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]

- 4. (4-Formyl-2-methylphenyl)boronic acid - CAS:156428-81-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Formyl-2-methylphenylboronic Acid: Synthesis, Properties, and Applications

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the efficiency of molecular construction is paramount. The strategic use of bifunctional building blocks—molecules possessing two distinct reactive centers—allows for the streamlined assembly of complex architectures. 4-Formyl-2-methylphenylboronic acid (CAS No. 156428-81-8) has emerged as a particularly valuable reagent in this class. Its structure, incorporating both a nucleophilic boronic acid and an electrophilic aldehyde on a substituted phenyl ring, offers chemists a powerful tool for sequential, regioselective transformations.

This guide provides an in-depth technical overview of this compound, focusing on its chemical properties, a robust and modern synthetic pathway, and its critical applications in drug discovery and beyond. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective application.

Chemical Structure and Physicochemical Properties

The utility of this compound stems directly from its unique molecular architecture.

-

IUPAC Name: (4-formyl-2-methylphenyl)boronic acid[1]

The key features are the boronic acid group [-B(OH)₂] at position 1, a methyl group at position 2, and a formyl (aldehyde) group [-CHO] at position 4. This specific arrangement has several implications:

-

Orthogonal Reactivity: The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for C-C bond formation.[5][6] The aldehyde group is amenable to a host of classical transformations such as reductive amination, Wittig reactions, and oxidation/reduction, allowing for extensive derivatization.

-

Steric Influence: The ortho-methyl group can influence the dihedral angle of the phenyl ring relative to the boronic acid group, potentially affecting the kinetics of transmetalation in Suzuki couplings.

-

Electronic Effects: The electron-withdrawing nature of the formyl group influences the electronic properties of the aromatic ring and the acidity of the boronic acid.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | PubChem[1] |

| CAS Number | 156428-81-8 | PubChem[1] |

| Molecular Formula | C₈H₉BO₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 163.97 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | White to light yellow crystal powder | NINGBO INNO PHARMCHEM CO.,LTD.[7] |

| Purity | Typically ≥95-98% | CymitQuimica, NINGBO INNO PHARMCHEM CO.,LTD.[7][8] |

Safety & Handling: As with all boronic acids, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Modern Approach

While classical syntheses of arylboronic acids often involve organolithium or Grignard reagents, these methods can suffer from poor functional group tolerance, a significant issue given the presence of the reactive aldehyde in our target molecule.[9][10] A superior and more contemporary strategy is the Miyaura borylation , a palladium-catalyzed cross-coupling reaction that offers mild conditions and broad functional group compatibility.[11][12]

The logical and field-proven approach is the borylation of an appropriate aryl halide precursor, 4-bromo-3-methylbenzaldehyde. This reaction couples the aryl bromide with bis(pinacolato)diboron (B₂pin₂) to form a stable boronate ester intermediate, which is then hydrolyzed to the final boronic acid.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-stage process: the palladium-catalyzed formation of the boronate ester, followed by hydrolysis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Miyaura borylation methodologies.[11][13][14]

Materials & Reagents:

-

4-Bromo-3-methylbenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-methylbenzaldehyde (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and anhydrous potassium acetate (3.0 eq.).

-

Causality: Using a slight excess of the diboron reagent ensures complete consumption of the aryl bromide. Potassium acetate is a crucial weak base that facilitates the catalytic cycle without promoting significant side reactions like protodeboronation.[11]

-

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium(0) species, which is the active catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf) (0.03 eq.), followed by anhydrous 1,4-dioxane.

-

Causality: PdCl₂(dppf) is a robust pre-catalyst that is readily reduced in situ to the active Pd(0) species. Anhydrous solvent is essential to prevent premature hydrolysis of the diboron reagent and the boronate ester product.

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

-

Workup - Part 1 (Isolation of Boronate Ester): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the filtrate with water and then brine.

-

Workup - Part 2 (Hydrolysis): Concentrate the organic layer under reduced pressure. To the crude boronate ester residue, add a suitable solvent mixture (e.g., acetone/water) and aqueous HCl (2 M). Stir vigorously at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

-

Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography to yield the final product.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to validate the success of the synthesis and purification.

-

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of this compound makes it a strategic intermediate for building molecular complexity, a cornerstone of pharmaceutical research.[5][15][16]

Core Scaffold for Biaryl Synthesis via Suzuki-Miyaura Coupling

The primary application is its use in the Suzuki-Miyaura reaction to create complex biaryl structures, which are prevalent motifs in many approved drugs.[6][17] The boronic acid serves as the organoboron nucleophile, coupling with various aryl or heteroaryl halides.

Sources

- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID (1 x 1 g) | Reagentia [reagentia.eu]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]

- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Formyl-2-methylphenylboronic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Formyl-2-methylphenylboronic acid (CAS No. 156428-81-8).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and quality control of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol , is a key building block in organic synthesis.[1][2] Its utility stems from the presence of three distinct functional groups: a boronic acid, a formyl group (aldehyde), and a methyl-substituted aromatic ring. This trifunctional nature allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound. This guide serves as a detailed reference for interpreting its spectral data, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound dictates its characteristic spectroscopic fingerprint. The strategic placement of the methyl and formyl groups on the phenylboronic acid scaffold results in a unique and predictable set of signals in various spectroscopic analyses.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.2 | Singlet (broad) | 2H | Boronic acid (-B(OH)₂) | The acidic protons of the boronic acid are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |

| ~7.8 | Doublet | 1H | Aromatic (H-5) | This proton is ortho to the electron-withdrawing formyl group, leading to a downfield shift. |

| ~7.7 | Singlet | 1H | Aromatic (H-3) | This proton is meta to the formyl group and ortho to the methyl group. |

| ~7.5 | Doublet | 1H | Aromatic (H-6) | This proton is meta to the formyl group and adjacent to the boronic acid group. |

| ~2.5 | Singlet | 3H | Methyl (-CH₃) | The methyl protons are attached to the aromatic ring and appear as a singlet in a typical upfield region for aryl methyl groups. |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and can vary based on the solvent and concentration used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |

| ~145 | Aromatic (C-2) | Carbon bearing the methyl group. |

| ~138 | Aromatic (C-4) | Carbon bearing the formyl group. |

| ~135 | Aromatic (C-5) | Aromatic CH ortho to the formyl group. |

| ~132 | Aromatic (C-6) | Aromatic CH meta to the formyl group. |

| ~130 | Aromatic (C-1) | Carbon attached to the boronic acid group. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~128 | Aromatic (C-3) | Aromatic CH meta to the formyl group. |

| ~22 | Methyl (-CH₃) | The methyl carbon appears in the typical upfield region for alkyl groups. |

Note: The carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar broadening.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch | Boronic acid (-B(OH)₂) |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2920 | Medium | C-H stretch | Methyl (-CH₃) |

| ~2820, ~2720 | Medium | C-H stretch | Aldehyde (-CHO) |

| ~1700 | Strong | C=O stretch | Aldehyde (-CHO) |

| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1350 | Strong | B-O stretch | Boronic acid |

| ~820 | Strong | C-H bend | Aromatic (out-of-plane) |

The broad O-H stretching band is a hallmark of the hydrogen-bonded boronic acid hydroxyl groups. The strong carbonyl stretch confirms the presence of the aldehyde, and the pair of bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are characteristic of the aldehyde C-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale for Formation |

| 164 | [M]⁺ | Molecular ion |

| 146 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 135 | [M - CHO]⁺ | Loss of the formyl radical. |

| 118 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - H₂O]⁺ ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

The fragmentation of phenylboronic acids can be complex, often involving the boron atom in the fragmentation pathways.[5] The observation of the molecular ion at m/z 164 would confirm the molecular weight of the compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for obtaining the data discussed in this guide.

NMR Spectroscopy Workflow

Figure 2: Workflow for NMR data acquisition and processing.

IR Spectroscopy Workflow

Figure 3: Workflow for ATR-IR data acquisition.

Mass Spectrometry Workflow

Figure 4: Workflow for EI-Mass Spectrometry data acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and reliability of this important synthetic building block in their endeavors. Adherence to standardized experimental protocols is crucial for obtaining reproducible and accurate data.

References

-

PubChem. (4-Formyl-2-methylphenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Chegg. (2023, April 27). c) In the 1HNMR spectrum for 4-methylphenylboronic... [Link]

-

da Costa, R. F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4069. [Link]

Sources

- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 156428-81-8 Cas No. | (4-Formyl-2-methylphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]

- 4. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID (1 x 10 g) | Reagentia [reagentia.eu]

- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Formyl-2-methylphenylboronic acid

An In-depth Technical Guide to 4-Formyl-2-methylphenylboronic acid

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. This compound, registered under CAS number 156428-81-8, emerges as a particularly valuable reagent for researchers in drug discovery, materials science, and fine chemical synthesis.[1][2][3] Its utility is rooted in its bifunctional nature, possessing both a reactive boronic acid moiety and a versatile formyl (aldehyde) group on a substituted phenyl ring. This unique combination allows for sequential, orthogonal chemical transformations, making it a powerful intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and application protocols, grounded in established scientific principles.

Molecular Identity and Structural Characteristics

A thorough understanding of a reagent begins with its fundamental molecular identity. This compound is an organoboron compound characterized by a boronic acid group (-B(OH)₂) and an aldehyde group (-CHO) attached to a toluene backbone.

Caption: Molecular Structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | [4] |

| CAS Number | 156428-81-8 | [1][4][5] |

| Molecular Formula | C₈H₉BO₃ | [1][4][5] |

| Molecular Weight | 163.97 g/mol | [1][4][5] |

| Synonyms | 2-Methyl-4-formylphenylboronic acid, B-(4-Formyl-2-methylphenyl)boronic acid | [4][5] |

| InChI Key | ORHODDYPZMCLBU-UHFFFAOYSA-N | [4] |

| Canonical SMILES | B(C1=C(C=C(C=C1)C=O)C)(O)O |[4] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and compatibility with various reaction conditions. This compound is typically supplied as a solid, and its predicted properties provide a baseline for experimental design.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | Light Brown Solid | [5] | |

| Melting Point | 140 - 143 °C | [5] | |

| Boiling Point | 357.7 ± 52.0 °C | Predicted | [5] |

| Density | 1.20 ± 0.1 g/cm³ | Predicted | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Limited solubility in water is typical for many arylboronic acids. | [5][6] |

| pKa | 7.42 ± 0.58 | Predicted |[5] |

Chemical Profile: Stability and Reactivity

Stability and Storage

Arylboronic acids as a class exhibit moderate stability. A common degradation pathway is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water. However, protodeboronation—the cleavage of the C-B bond—can occur under harsh acidic or basic conditions, representing an irreversible loss of the key functional group.[6]

To ensure the integrity of this compound, the following storage conditions are critical:

-

Atmosphere: Store under an inert gas such as nitrogen or argon to prevent oxidation.[5]

-

Temperature: Refrigeration at 2-8°C is recommended.[5]

-

Moisture: Keep in a tightly sealed container in a dry place to minimize boroxine formation and potential hydrolysis-related degradation.

For applications requiring enhanced stability, particularly during purification via silica gel chromatography, arylboronic acids are often converted to more robust boronic esters, such as pinacol esters.[7][8] While these derivatives are more stable, their subsequent hydrolysis to regenerate the free boronic acid can be challenging and must be factored into the synthetic strategy.[7]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively.

-

The Boronic Acid Group: This moiety is the cornerstone of its utility, primarily serving as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[10][11] The reaction is valued for its mild conditions, high functional group tolerance, and predictable stereochemistry.[10][11]

-

The Aldehyde Group: The formyl group is a versatile handle for a wide range of classical organic transformations. It can participate in:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reactions: To generate alkenes.

-

Condensation Reactions: Such as aldol or Knoevenagel condensations.

-

Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.

-

This dual reactivity allows for a modular approach to synthesis. One can first perform a Suzuki-Miyaura coupling to construct the core carbon skeleton and then elaborate the molecule further using the aldehyde functionality.

Experimental Protocol: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent application for this reagent. The reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

Catalytic Cycle Overview

The mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[12]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Laboratory Protocol

This protocol is a representative example and may require optimization based on the specific substrates used.

Objective: To couple this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.03 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The solvent should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Causality Note: The choice of base, solvent, and palladium ligand is interdependent and crucial for success. For example, sterically hindered substrates may require stronger bases (like CsF) or more electron-rich, bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[11][13]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description | Source(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [5] |

| H315 | Causes skin irritation. | [4][5] | |

| H319 | Causes serious eye irritation. | [4][5] | |

| H335 | May cause respiratory irritation. | [4][5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5][14] |

| P280 | Wear protective gloves/ eye protection/ face protection. | [14][15] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [14] |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][14] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust. If handling a powder, use appropriate containment measures.

-

In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[14]

Conclusion

This compound stands out as a highly effective and versatile building block in synthetic organic chemistry. Its principal value is derived from the presence of two distinct and synthetically useful functional groups: a boronic acid ready for Suzuki-Miyaura coupling and an aldehyde group available for a multitude of subsequent transformations. This dual functionality provides a robust platform for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, stability, and reactivity, combined with adherence to proper handling and storage protocols, enables researchers to fully harness its synthetic potential.

References

-

This compound | C8H9BO3 | CID 10374759 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Formylphenylboronic acid . Wikipedia. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters . American Chemical Society. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions . Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling . Organic Synthesis. [Link]

-

Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid . Ningbo Innopharmchem Co., Ltd. [Link]

-

Organoborane coupling reactions (Suzuki coupling) . National Center for Biotechnology Information. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 156428-81-8 Cas No. | (4-Formyl-2-methylphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]

- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Hazards associated with 4-Formyl-2-methylphenylboronic acid

An In-depth Technical Guide to the Hazards of 4-Formyl-2-methylphenylboronic Acid

Authored by a Senior Application Scientist

For professionals in research, discovery, and drug development, a comprehensive understanding of the hazard profile of every chemical intermediate is not merely a regulatory formality—it is the bedrock of a safe and effective research environment. This guide provides an in-depth technical analysis of the hazards associated with this compound (CAS No. 156428-81-8), a versatile bifunctional molecule utilized in organic synthesis. Our focus extends beyond a simple recitation of risks to encompass the underlying chemical principles that dictate safe handling, storage, and emergency response protocols.

Compound Overview and Application Context

This compound is an organoboron compound featuring both a reactive aldehyde group and a boronic acid moiety. This dual functionality makes it a valuable building block in the synthesis of more complex molecules, particularly in the construction of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₈H₉BO₃, and its molecular weight is 163.97 g/mol .[1][2] The presence of the boronic acid group, however, introduces specific handling and stability considerations that are critical for laboratory personnel to understand.

GHS Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its irritant properties upon direct contact or inhalation.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |

This data is synthesized from GHS classifications for this compound and closely related phenylboronic acid derivatives.[1][3][4]

In-Depth Analysis of Health Hazards

The hazard profile of this compound is primarily characterized by its irritant effects on the skin, eyes, and respiratory system. Understanding the mechanisms and potential severity of these effects is crucial for implementing appropriate safety measures.

Dermal Irritation (H315)

-

Mechanism: Phenylboronic acids can interact with biological molecules, leading to localized inflammatory responses upon skin contact. This may be exacerbated by the compound's acidic nature.

-

Symptoms: Contact with the skin may result in redness, itching, scaling, and discomfort.[5] Prolonged or repeated exposure can lead to more significant inflammation or dermatitis.

-

Field Insight: The fine, dusty nature of this solid compound increases the risk of unintentional skin contact. It is imperative to prevent skin exposure not just during direct handling but also during cleanup of spills or contaminated surfaces.

Ocular Irritation (H319)

-

Mechanism: The eyes are particularly sensitive to chemical irritants. Direct contact with this compound can cause significant irritation to the cornea and conjunctiva.

-

Symptoms: Exposure can lead to redness, pain, watering, and in severe cases, damage to the eye tissue.[5]

-

Field Insight: The consequence of eye exposure is severe. The standard protocol of wearing safety glasses is the absolute minimum; in situations involving significant quantities or the potential for dust generation, tightly sealed safety goggles or a face shield are strongly recommended.[5]

Respiratory Tract Irritation (H335)

-

Mechanism: Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs.

-

Symptoms: This can manifest as coughing, sneezing, shortness of breath, and inflammation of the respiratory tract.[5]

-

Field Insight: The primary route of exposure leading to respiratory irritation is the inhalation of airborne dust particles. This underscores the critical importance of handling this compound within a well-ventilated area, preferably a certified chemical fume hood.

Reactivity, Stability, and Storage Protocols

The stability of boronic acids is a key consideration for both their effective use in synthesis and their safe storage.

-

Chemical Stability: this compound is generally stable under standard laboratory conditions.[6] However, like many phenylboronic acids, it can undergo dehydration to form cyclic anhydrides (boroxines). This process is often reversible but can complicate purification and analysis.

-

Conditions to Avoid: Exposure to moisture should be minimized to prevent hydrolysis and potential degradation.[7] It is also crucial to avoid excessive heat and the generation of dust.[5]

-

Incompatible Materials: This compound should be stored away from strong oxidizing agents and strong acids to prevent vigorous and potentially hazardous reactions.[4][6]

-

Storage Recommendations: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][8] For long-term storage, refrigeration is often recommended to maintain product quality.[4]

Experimental Workflow: Safe Handling and Exposure Control

A self-validating safety protocol involves a multi-layered approach, from engineering controls to personal protective equipment (PPE). The following workflow is designed to mitigate the risks associated with handling this compound.

Engineering Controls

-

Primary Containment: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood or a glove box to control dust and vapor exposure.

-

Ventilation: Ensure the laboratory is equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[5]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][4]

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if contaminated.

-

Eye and Face Protection: Use chemical splash-resistant safety glasses or goggles that comply with OSHA 29 CFR 1910.133 or EU EN166 standards.[5][9] A face shield may be necessary for larger quantities.

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, additional protective clothing may be required to prevent skin exposure.[4]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4][10]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[3][4] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4] |

| Ingestion | Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[4][10] |

Spill, Disposal, and Environmental Considerations

-

Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Avoid generating dust. Vacuum or sweep up the material using an inert absorbent and place it into a suitable, labeled container for disposal.[3]

-

Waste Disposal: Dispose of waste materials and contaminated containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[3]

-

Fire Fighting: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish fires.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4][9] Hazardous decomposition products include carbon oxides and oxides of boron.[5]

Caption: A decision-making flowchart for first-aid response to an exposure event.

Conclusion

While this compound is a valuable reagent in modern synthetic chemistry, its potential to cause skin, eye, and respiratory irritation necessitates a rigorous and informed approach to safety. By understanding the specific hazards and implementing the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can effectively mitigate these risks. Adherence to these principles ensures not only the personal safety of laboratory staff but also the integrity and success of the scientific work being undertaken.

References

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Summary. Retrieved from a private database.[1]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,6-Diethyl-4-methylphenylboronic acid. Retrieved from a private database.[3]

-

Fisher Scientific. (2011, December 15). Safety Data Sheet: 4-Tolylboronic acid. Retrieved from a private database.[4]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid. Retrieved from a private database.[5]

-

Sigma-Aldrich. (2025, April 24). Safety Data Sheet: (4-methylphenyl)boronic acid. Retrieved from a private database.

-

TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylphenylboronic Acid (contains varying amounts of Anhydride). Retrieved from a private database.[8]

-

Fisher Scientific. (2010, April 9). Safety Data Sheet: Boronic acid, (4-formylphenyl)-. Retrieved from a private database.[9]

-

Angene Chemical. (2025, October 19). Safety Data Sheet: 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid. Retrieved from a private database.[10]

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from a private database.[11]

-

Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Formylphenylboronic acid. Retrieved from a private database.

-

TCI Europe N.V. (n.d.). Safety Data Sheet: 4-Formylphenylboronic Acid (contains varying amounts of Anhydride). Retrieved from a private database.

-

Fisher Scientific. (2021, December 25). Safety Data Sheet: 4-Fluoro-2-methylphenylboronic acid. Retrieved from a private database.[6]

-

TCI Europe N.V. (2025, November 3). Safety Data Sheet: 3-Formylphenylboronic Acid (contains varying amounts of Anhydride). Retrieved from a private database.

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from a private database.[2]

-

ChemicalBook. (n.d.). (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8. Retrieved from a private database.[12]

-

Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester. Retrieved from a private database.[7]

Sources

- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]

The Emergence of a Versatile Building Block: A Technical Guide to 4-Formyl-2-methylphenylboronic Acid

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Formyl-2-methylphenylboronic acid (CAS No. 156428-81-8), a key building block in modern organic synthesis and drug discovery. While a singular "discovery" paper for this specific molecule is not readily identifiable, its development is intrinsically linked to the broader history and synthetic advancements of arylboronic acids. This guide will detail its probable synthetic evolution, key chemical properties, and pivotal applications, with a particular focus on its role in the synthesis of bioactive molecules for researchers, scientists, and drug development professionals.

Introduction: The Rise of Boronic Acids in Synthesis

Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have become indispensable tools in organic chemistry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks in a myriad of chemical transformations.[1] The true ascent of boronic acids to prominence began with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2]

The unique bifunctional nature of this compound, possessing both a reactive formyl group and a boronic acid moiety, makes it a particularly valuable reagent. The formyl group can participate in a wide range of classical organic reactions, such as reductive amination, Wittig reactions, and aldol condensations, while the boronic acid enables the facile construction of biaryl structures through Suzuki-Miyaura coupling. This dual functionality allows for the strategic and efficient elaboration of molecular complexity, a highly desirable attribute in the synthesis of pharmaceuticals and other functional materials.

A History Rooted in Synthetic Evolution

The specific historical account of the first synthesis of this compound is not prominently documented in the scientific literature. However, its emergence can be understood as a logical progression from the foundational work on the synthesis of simpler formylphenylboronic acids. A key milestone in this area was the 1990 report by the research group of Heinrich Nöth on the synthesis of 4-formylphenylboronic acid.[3] This foundational work laid the groundwork for the preparation of a variety of substituted analogues.

The synthesis of this compound likely followed established methodologies, with the key challenge being the regioselective introduction of the boronic acid functionality onto the substituted benzene ring. The most probable synthetic route, based on established chemical principles, involves the borylation of a pre-functionalized aromatic precursor, namely 4-bromo-3-methylbenzaldehyde.

Synthesis of this compound: A Probable Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 3-methylbenzaldehyde.

Step 1: Synthesis of 4-Bromo-3-methylbenzaldehyde

The initial step involves the regioselective bromination of 3-methylbenzaldehyde. This electrophilic aromatic substitution is directed by the methyl group (ortho, para-directing) and the aldehyde group (meta-directing). The para-position to the methyl group is the most sterically accessible and electronically favorable for bromination.

Experimental Protocol: Bromination of 3-Methylbenzaldehyde

-

Materials: 3-Methylbenzaldehyde, N-Bromosuccinimide (NBS), Sulfuric acid, Dichloromethane.

-

Procedure:

-

Dissolve 3-methylbenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0-5 °C.

-

Portion-wise, add N-Bromosuccinimide to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-3-methylbenzaldehyde, which can be further purified by column chromatography on silica gel.

-

Step 2: Borylation of 4-Bromo-3-methylbenzaldehyde

The second and final step is the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis of (4-Formyl-2-methylphenyl)boronic acid

-

Materials: 4-Bromo-3-methylbenzaldehyde, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Tetrahydrofuran (THF), Hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-3-methylbenzaldehyde in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C. The formation of the aryllithium species is often indicated by a color change.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the aryllithium solution, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-